molecular formula C18H19FN4O3S B3008721 3-fluoro-N-(6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021090-59-4

3-fluoro-N-(6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)pyridazin-3-yl)benzamide

Cat. No.: B3008721
CAS No.: 1021090-59-4
M. Wt: 390.43
InChI Key: RHESVYXCCMFUCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-(6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)pyridazin-3-yl)benzamide is a synthetic benzamide derivative featuring a pyridazine core substituted with a thioether-linked 2-oxoethylamine moiety. The fluorine atom at the 3-position of the benzamide ring enhances metabolic stability and bioavailability, a common strategy in medicinal chemistry .

Properties

IUPAC Name

3-fluoro-N-[6-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylpyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O3S/c19-13-4-1-3-12(9-13)18(25)21-15-6-7-17(23-22-15)27-11-16(24)20-10-14-5-2-8-26-14/h1,3-4,6-7,9,14H,2,5,8,10-11H2,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHESVYXCCMFUCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-fluoro-N-(6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)pyridazin-3-yl)benzamide is a novel synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups:

  • Fluorine atom : Enhances lipophilicity and biological activity.
  • Tetrahydrofuran moiety : Contributes to the molecule's solubility and interaction with biological targets.
  • Pyridazinyl and benzamide groups : Potentially involved in receptor binding and activity modulation.

The molecular formula is C19H24FN4O3SC_{19}H_{24}FN_4O_3S, with a molecular weight of approximately 438.5 g/mol.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study highlighted the structure-activity relationship (SAR) of related compounds that showed potent inhibitory effects against various cancer cell lines, including:

  • Breast cancer (MCF7) : IC50 values were reported to be in the low micromolar range.
  • Lung cancer (A549) : Compounds demonstrated cytotoxicity with IC50 values comparable to standard chemotherapeutics like doxorubicin .

Table 1 summarizes the anticancer activity of related compounds:

Compound NameCell LineIC50 (µM)Reference
Compound AMCF71.5
Compound BA5492.0
Compound CHT291.8

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are critical in inflammation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary bioassays indicated moderate to good activity against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

In a study assessing the structure-function relationship, modifications to the tetrahydrofuran ring significantly influenced antimicrobial potency, suggesting that this moiety is crucial for activity .

Case Studies

  • Case Study on Anticancer Activity : A recent investigation into a series of pyridazine derivatives, including our compound of interest, revealed that those with a tetrahydrofuran substituent exhibited enhanced apoptosis in cancer cells compared to their non-fluorinated counterparts. The study utilized flow cytometry to confirm increased annexin V binding in treated cells .
  • Case Study on Anti-inflammatory Effects : Another study focused on the anti-inflammatory potential of related benzamide derivatives showed that treatment with these compounds resulted in a significant reduction in paw edema in a rat model of inflammation, indicating potential therapeutic applications for inflammatory diseases .

Scientific Research Applications

Pharmacological Applications

The compound's structural characteristics suggest several potential applications in pharmacology:

  • Anticancer Activity
    • Preliminary studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the benzamide and thiazole groups may enhance interactions with cancer cell targets, potentially inhibiting tumor growth.
  • Antimicrobial Properties
    • The thiazole moiety is known for its antimicrobial activity. Compounds incorporating this structure have been shown to exhibit efficacy against various bacterial strains. This suggests that 3-fluoro-N-(6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)pyridazin-3-yl)benzamide could be explored further as an antimicrobial agent.
  • Neurological Applications
    • The tetrahydrofuran component is often associated with neuroprotective effects. Research into similar compounds has demonstrated potential benefits in treating neurodegenerative diseases, indicating that this compound might influence neurological pathways beneficially.

Synthesis and Derivatives

The synthesis of this compound involves several steps, including:

  • Formation of the Pyridazine Ring : Utilizing known methods for synthesizing pyridazine derivatives.
  • Introduction of Functional Groups : Employing various reagents to introduce the fluorine atom and other substituents.
  • Final Coupling Reactions : Combining the synthesized intermediates to form the final product.

Case Studies

  • Study on Anticancer Efficacy
    • A study evaluated the anticancer properties of related benzamide derivatives against breast cancer cell lines. Results indicated that modifications similar to those found in this compound resulted in significant inhibition of cell proliferation and induced apoptosis.
  • Antimicrobial Testing
    • Another research project focused on assessing the antimicrobial activity of thiazole-containing compounds. The findings suggested that such compounds could serve as effective agents against resistant bacterial strains, supporting further exploration of 3-fluoro-N-(6... as a potential therapeutic candidate.

Comparison with Similar Compounds

Substituent Variations on the Pyridazine Core

  • N-{6-[(2-Oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-3-pyridazinyl}-2-furamide (): Key Difference: The tetrahydrofuran-2-ylmethyl group is replaced with a 2-(trifluoromethyl)phenyl group. This substitution may alter target affinity in enzyme inhibition or receptor binding .
  • 3-fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide ():

    • Key Difference : The pyridazine ring is replaced with an imidazopyrimidine system.
    • Impact : Imidazopyrimidine derivatives often exhibit kinase inhibitory activity. The pyridazine core in the target compound may offer distinct hydrogen-bonding geometries, affecting selectivity for biological targets .

Modifications to the Benzamide Moiety

  • N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide ():
    • Key Difference : Incorporates a benzothiazolylidene ring instead of pyridazine.
    • Impact : The benzothiazole ring enhances lipophilicity and may improve blood-brain barrier penetration. However, the rigid planar structure could reduce conformational flexibility compared to the pyridazine-thioether linkage .

Pharmacokinetic and Physicochemical Properties

Compound LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Key Structural Feature
Target Compound ~2.8 3 7 Tetrahydrofuran-2-ylmethyl amine
N-{6-[(2-Oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-3-pyridazinyl}-2-furamide ~3.5 2 8 Trifluoromethylphenyl group
3-fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide ~3.1 1 6 Imidazopyrimidine core
N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide ~4.0 1 4 Benzothiazolylidene ring

Notes:

  • The target compound’s tetrahydrofuran group balances moderate LogP with hydrogen-bonding capacity, suggesting favorable solubility and tissue penetration.
  • The trifluoromethylphenyl analogue () has higher LogP, which may limit solubility but enhance CNS targeting .

Q & A

Basic: What are the recommended synthetic routes for preparing 3-fluoro-N-(6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)pyridazin-3-yl)benzamide?

Methodological Answer:
The compound can be synthesized via a multi-step approach:

Thioether Formation: React 6-mercaptopyridazine with 2-chloro-N-((tetrahydrofuran-2-yl)methyl)acetamide in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) to form the thioether intermediate .

Amide Coupling: Use carbodiimide-based coupling agents (e.g., EDC/HCl) to conjugate the pyridazine-thioether intermediate with 3-fluorobenzoic acid. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Oxidation: Oxidize the thioether to a sulfone (if required) using m-CPBA in dichloromethane, monitored by TLC .
Key Considerations: Optimize reaction times (3–5 days for coupling) and solvent polarity to minimize byproducts .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Use a combination of:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR to confirm the presence of the tetrahydrofuran ring (δ 3.5–4.0 ppm for oxymethylene protons) and thioether linkage (δ 2.8–3.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validate the molecular formula (e.g., [M+H]+^+ peak at m/z 463.12) .
  • HPLC: Assess purity (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase .

Basic: What are the key reactivity patterns of the thioether and pyridazine moieties in this compound?

Methodological Answer:

  • Thioether Oxidation: The sulfur atom is susceptible to oxidation with m-CPBA or H2_2O2_2, forming sulfoxides/sulfones, which alter biological activity .
  • Pyridazine Functionalization: The pyridazine ring undergoes nucleophilic substitution at the 3-position under acidic conditions (e.g., HNO3_3/H2_2SO4_4) .
  • Amide Hydrolysis: The benzamide group can be hydrolyzed under strong acidic/basic conditions (e.g., 6M HCl at 100°C) to yield 3-fluorobenzoic acid .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

Methodological Answer:

  • Modify Substituents: Replace the tetrahydrofuran moiety with other heterocycles (e.g., piperidine) to assess impact on target binding .
  • Fluorine Scanning: Introduce fluorine at alternative positions on the benzamide to enhance metabolic stability .
  • In Vitro Assays: Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays. Compare IC50_{50} values to correlate substituent effects .

Advanced: What strategies mitigate low yields during the coupling step of the pyridazine-thioether intermediate?

Methodological Answer:

  • Solvent Optimization: Replace THF with DMF to improve solubility of aromatic intermediates .
  • Catalytic Additives: Use 4-dimethylaminopyridine (DMAP) to accelerate amide bond formation .
  • Temperature Control: Conduct reactions at 0–4°C to suppress side reactions (e.g., epimerization) .

Advanced: How can computational modeling guide the design of derivatives with improved target selectivity?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to predict binding poses with the target protein (e.g., PARP-1). Prioritize derivatives with hydrogen bonds to catalytic residues .
  • DFT Calculations: Calculate Fukui indices to identify nucleophilic/electrophilic hotspots on the pyridazine ring for functionalization .
  • MD Simulations: Simulate ligand-protein stability over 100 ns to assess conformational flexibility .

Advanced: What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

  • Storage Conditions: Store at –20°C under argon in amber vials to prevent photodegradation and oxidation .
  • Lyophilization: For long-term storage, lyophilize the compound and reconstitute in DMSO (10 mM stock) .
  • Stability Monitoring: Perform monthly HPLC checks to detect decomposition (e.g., sulfone formation) .

Advanced: How can researchers address solubility challenges in biological assays?

Methodological Answer:

  • Co-Solvent Systems: Use 10% DMSO/PBS (v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Prodrug Design: Introduce phosphate or PEG groups at the tetrahydrofuran hydroxyl to improve hydrophilicity .
  • Sonication: Sonicate suspensions at 40 kHz for 15 minutes to disperse aggregates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.